N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a carboxamide moiety in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-fluoroaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)anthranilic acid
- N-(4-fluorophenyl)picolinohydrazide
Uniqueness
N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the chromene and fluorophenyl moieties, which contribute to its enhanced biological activity and stability compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14FNO3 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
XFHRJPYDVHZNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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